Prostaphlin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

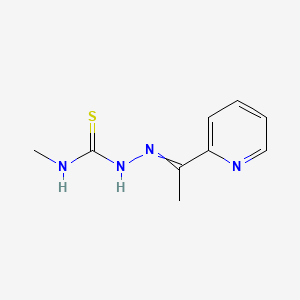

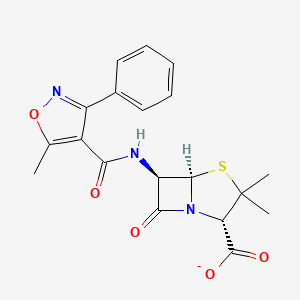

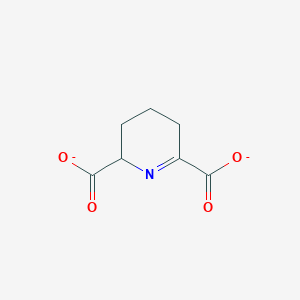

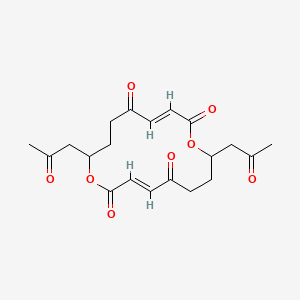

Oxacillin(1-) is a penicillinate anion. It is a conjugate base of an oxacillin.

Oxacillin Sodium is the sodium salt form of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.

An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.

Aplicaciones Científicas De Investigación

Prostaglandins: Pharmacology and Clinical Application

Prostaphlin research has significantly impacted biomedical research, particularly in understanding hormonal and neurohormonal behavior. Prostaglandins, like this compound, play a crucial role in reproductive processes, including labor induction and early pregnancy termination. Their widespread distribution in the body leads to various pharmacological effects, such as blood pressure regulation and potential treatments for hypertension and peripheral vascular disease. Moreover, some prostaglandins show promise in asthma treatment due to their bronchodilator effect (Karim & Hillier, 2012).

Prostaglandins and Leukotrienes in Eicosanoid Biology

This compound is intricately linked with eicosanoid lipid mediators like prostaglandins and leukotrienes, which are involved in numerous homeostatic functions and inflammation. These are generated by specific isozymes and targeted by nonsteroidal anti-inflammatory drugs, coxibs, and leukotriene modifiers. Their actions are mediated through specific G protein-coupled receptors, offering insights into inflammatory responses, pain, and fever management (Funk, 2001).

Regulation of Prostasin by Aldosterone in the Kidney

Prostasin, a serine protease regulated by aldosterone, enhances epithelial sodium channel (ENaC) activity, suggesting this compound's role in sodium balance regulation in vivo. This has implications for understanding and treating conditions like hypertension and peripheral vascular diseases (Narikiyo et al., 2002).

Prostacyclin and Pulmonary Hypertension

Prostacyclin, a pulmonary vasodilator, and its role in managing persistent pulmonary hypertension of the newborn (PPHN) highlight this compound's therapeutic potential. Its combination with drugs like milrinone can effectively manage PPHN, indicating its significance in pediatric critical care (Lakshminrusimha et al., 2009).

Prostaglandins in Inflammation

This compound's involvement in the production of prostaglandins, which play dual roles in promoting and resolving inflammation, is critical in understanding and treating conditions like atherosclerosis and vascular injury. This dual nature presents a complex yet significant area of therapeutic research (Ricciotti & FitzGerald, 2011).

Propiedades

Fórmula molecular |

C19H18N3O5S- |

|---|---|

Peso molecular |

400.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/p-1/t13-,14+,17-/m1/s1 |

Clave InChI |

UWYHMGVUTGAWSP-JKIFEVAISA-M |

SMILES isomérico |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

SMILES canónico |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Sinónimos |

Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate](/img/structure/B1235407.png)